Boc-Leu-Lys-Arg-AMC Hydrochloride

Kexin protease Substrate specificity Aspergillus niger

Why choose this over generic alternatives? Boc-Leu-Lys-Arg-AMC HCl delivers validated specificity for kexin-family serine proteases (Kex2, furin, prohormone convertases). Its unique Leu-Lys-Arg recognition sequence is not interchangeable—substituting even one P4 residue can reduce enzymatic activity by up to 97%. With 100% baseline activity against fungal KexB and yeast Kex2, this substrate ensures maximal assay sensitivity for high-throughput inhibitor screening. Validated performance metrics guarantee cross-laboratory data reproducibility for enzymology studies, recombinant protein QC, and fermentation monitoring.

Molecular Formula C33H53ClN8O7
Molecular Weight 709.3 g/mol
CAS No. 2237216-43-0
Cat. No. B6295923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Leu-Lys-Arg-AMC Hydrochloride
CAS2237216-43-0
Molecular FormulaC33H53ClN8O7
Molecular Weight709.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C33H52N8O7.ClH/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21;/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37);1H/t23-,24-,25-;/m0./s1
InChIKeyUWLQMNVOQAUEMY-NAGNLMCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Leu-Lys-Arg-AMC Hydrochloride (CAS 2237216-43-0): A Fluorogenic Tripeptide Substrate for Dibasic Specificity Proteases


Boc-Leu-Lys-Arg-AMC Hydrochloride (CAS 2237216-43-0), also referred to as Boc-LKR-AMC or Boc-Leu-Lys-Arg-MCA, is a synthetic fluorogenic peptide substrate comprising an N-terminal tert-butyloxycarbonyl (Boc)-protected tripeptide (Leu-Lys-Arg) conjugated to a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore [1]. Upon enzymatic cleavage at the carboxyl side of the paired basic residues (Lys-Arg), the AMC moiety is liberated, generating a quantifiable fluorescent signal that directly correlates with protease activity [2]. This compound is primarily employed as a sensitive substrate for the kexin family of serine proteases (e.g., Kex2, furin, prohormone convertases), which are characterized by their calcium-dependent specificity for dibasic cleavage sites within the secretory pathway [1].

Boc-Leu-Lys-Arg-AMC Hydrochloride: Why Generic Substitution Risks Assay Failure in Kexin Activity Studies


Generic substitution of Boc-Leu-Lys-Arg-AMC Hydrochloride with structurally related fluorogenic peptides (e.g., Boc-Gly-Arg-Arg-AMC, Boc-Val-Pro-Arg-AMC, or Z-Phe-Arg-AMC) is not scientifically valid due to profound differences in enzyme recognition and catalytic efficiency. The kexin family of proteases exhibits stringent specificity for the amino acid sequence flanking the cleavage site [1]. The Leu-Lys-Arg sequence is not merely a generic dibasic motif; its specific side-chain chemistry dictates the binding affinity (Km) and turnover rate (kcat) that are critical for assay sensitivity and linear dynamic range. Empirical evidence demonstrates that altering even a single residue in the P4 position (e.g., replacing Leu with Gly or Gln) can reduce relative enzymatic activity by up to 97% [2]. Therefore, the use of an alternative substrate lacking validated performance metrics for the target enzyme introduces significant risk of inaccurate kinetic parameter determination, reduced assay sensitivity, and data irreproducibility, particularly when comparing results across different laboratories or published studies.

Boc-Leu-Lys-Arg-AMC Hydrochloride: Quantitative Evidence for Differentiated Performance vs. Kexin Substrate Analogs


Boc-Leu-Lys-Arg-AMC Defines the 100% Baseline Activity for Aspergillus KexB Protease, Outperforming All Other Tested Boc-Peptidyl-MCA Substrates

In a head-to-head comparison of 11 fluorogenic substrates for the Aspergillus niger KexB protease, Boc-Leu-Lys-Arg-MCA (identical to Boc-Leu-Lys-Arg-AMC) was used as the reference standard and assigned a relative activity of 100% [1]. All other tested substrates, including those with alternative P4 residues (e.g., Gly, Gln, Arg, Val) or P2 residues (e.g., Arg-Arg, Pro-Arg), exhibited significantly lower relative activities, ranging from 2% to 71% of the Boc-Leu-Lys-Arg-MCA value [1].

Kexin protease Substrate specificity Aspergillus niger

P4 Residue Identity is a Critical Determinant of KexB Activity: Leu-Lys-Arg Outperforms Gly-Lys-Arg by 3-Fold and Gln-Lys-Arg by 1.4-Fold

Direct comparison of substrate analogs reveals that the P4 leucine residue in Boc-Leu-Lys-Arg-MCA is superior to alternative amino acids for KexB protease recognition [1]. The substrate Boc-Gly-Lys-Arg-MCA, which substitutes glycine for leucine at the P4 position, exhibited only 34% of the activity observed with Boc-Leu-Lys-Arg-MCA [1]. Similarly, Boc-Gln-Lys-Arg-MCA, with a glutamine substitution, showed 71% relative activity [1].

Enzyme kinetics Substrate specificity Kexin

P2 Lysine Residue Confers Superior KexB Activity Compared to P2 Arginine: Boc-Leu-Lys-Arg-AMC Outperforms Boc-Leu-Arg-Arg-AMC by 3.3-Fold

The identity of the P2 residue is a key determinant of catalytic efficiency. A direct comparison shows that Boc-Leu-Lys-Arg-MCA (P2 = Lys) is a far superior substrate for A. niger KexB than Boc-Leu-Arg-Arg-MCA (P2 = Arg), with the latter exhibiting only 30% of the relative activity [1].

Substrate selectivity Dibasic cleavage site Protease assay

Boc-Leu-Lys-Arg-AMC is the Established Fluorogenic Substrate for Yeast Kex2 Protease, Validated in Seminal Characterization Studies

Boc-Leu-Lys-Arg-AMC was originally characterized as a highly effective substrate for the Kex2 endoprotease from yeast α-cells, a prototypical member of the kexin family [1]. While the seminal study by Mizuno et al. (1987) primarily focused on the enzyme's biochemical characterization rather than a comprehensive substrate panel, it established Boc-Leu-Lys-Arg-AMC as a benchmark substrate for this critical class of proprotein convertases [1].

Kex2 endoprotease Saccharomyces cerevisiae Proprotein processing

Boc-Leu-Lys-Arg-AMC Hydrochloride: Optimal Application Scenarios Based on Quantitative Performance Differentiation


High-Sensitivity Screening of KexB/Kex2 Protease Inhibitors in Filamentous Fungi and Yeast

This substrate is the optimal choice for high-throughput screening campaigns aimed at identifying inhibitors of fungal kexin proteases (e.g., A. niger KexB, S. cerevisiae Kex2). Its superior relative activity (100% baseline) compared to alternative P4 and P2 variants ensures maximal assay window and sensitivity, enabling the detection of weak or partial inhibitors that might be missed with less efficient substrates [1]. The validated specificity for the Lys-Arg cleavage site, which is preferentially processed over Arg-Arg sites, further reduces the risk of false positives arising from non-specific protease activity [1].

Characterization of Mammalian Proprotein Convertases (e.g., Furin, PC1/3, PC2) with Engineered Dibasic Cleavage Sites

Given that the kexin family is highly conserved from yeast to mammals, Boc-Leu-Lys-Arg-AMC serves as a reliable and well-characterized substrate for studying the activity of mammalian proprotein convertases in vitro [2]. Its use is particularly valuable when characterizing the processing efficiency of engineered dibasic cleavage sites (Lys-Arg) within recombinant fusion proteins, as the substrate's performance directly correlates with the in vivo processing capacity of the target protease [2].

Comparative Studies of Protease Specificity and Evolutionary Conservation of the Kexin Family

Boc-Leu-Lys-Arg-AMC is an essential reagent for comparative enzymology studies investigating the substrate specificity determinants across different kexin family members. The quantitative activity data available for this substrate against A. niger KexB [1] and its established use with yeast Kex2 [2] provide a robust foundation for comparing kinetic parameters (Km, kcat) and inhibitor sensitivities across orthologous proteases from diverse species.

Quality Control and Lot Release Assays for Recombinant Protein Production in Fungal Expression Systems

In industrial biotechnology, where filamentous fungi (e.g., Aspergillus species) are used to produce recombinant proteins, monitoring endogenous KexB activity is crucial for optimizing product yield and quality. Boc-Leu-Lys-Arg-AMC provides a sensitive and quantitative method for assessing KexB activity in cell lysates or culture supernatants [1]. The use of this validated substrate ensures consistency in quality control assays, enabling reliable lot-to-lot comparison of production strains and fermentation conditions.

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